methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate
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Overview
Description
Methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group attached to a phenoxy group, which is further substituted with a cyano and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate typically involves the reaction of 4-cyano-2-methoxyphenol with methyl 4-bromomethylbenzoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The cyano group in the compound can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is being conducted on its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating their function, depending on the context of its use.
Comparison with Similar Compounds
Methyl 4-cyanobenzoate: Similar in structure but lacks the phenoxy and methoxy groups.
Methyl 4-(4-formyl-2-methoxyphenoxy)benzoate: Similar but contains a formyl group instead of a cyano group.
Methyl 4-(4-hydroxy-2-methoxyphenoxy)benzoate: Similar but contains a hydroxy group instead of a cyano group.
Uniqueness: Methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-20-16-9-13(10-18)5-8-15(16)22-11-12-3-6-14(7-4-12)17(19)21-2/h3-9H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHXCNKRKNBIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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